

An In-depth Technical Guide to 4-Pyrimidinecarboxylic Acid (CAS: 31462-59-6)

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Compound of Interest

Compound Name: 4-Pyrimidinecarboxylic acid

Cat. No.: B114565

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyrimidinecarboxylic acid, with the CAS number 31462-59-6, is a pivotal heterocyclic organic compound. Its structure, featuring a pyrimidine ring functionalized with a carboxylic acid group, renders it a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role as a synthetic intermediate, particularly in the development of novel therapeutic agents. The pyrimidine scaffold is a recurring motif in numerous biologically active molecules, and **4-pyrimidinecarboxylic acid** serves as a key precursor for a wide range of derivatives with potential applications in oncology and virology.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of **4-pyrimidinecarboxylic acid** is presented in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	References
CAS Number	31462-59-6	[1][2][3]
Molecular Formula	C ₅ H ₄ N ₂ O ₂	[1][3]
Molecular Weight	124.10 g/mol	[1][3]
Appearance	Solid	[1]
Melting Point	210-215 °C	[1]
Predicted Boiling Point	318.7 ± 15.0 °C	[4]
Predicted Density	1.403 ± 0.06 g/cm ³	[4]
Predicted pKa	2.81 ± 0.10	[4]
Solubility	Soluble in DMSO and DMF. Limited solubility in ethanol and PBS (pH 7.2).	[5]
UV/Vis (λ _{max})	205, 256 nm	[5]
InChI	1S/C ₅ H ₄ N ₂ O ₂ /c8-5(9)4-1-2-6-3-7-4/h1-3H,(H,8,9)	[1][3]
InChIKey	YPOXGDJGKBXRFP-UHFFFAOYSA-N	[1][3]
SMILES	O=C(O)c1cncnc1	[1]

Spectroscopic Data:

While high-resolution spectra for **4-pyrimidinecarboxylic acid** are not readily available in the public domain, typical spectral characteristics for pyrimidine derivatives have been reported.[4]

- ¹H NMR (300 MHz, DMSO-d₆): δ 9.37 (d, J=1.4 Hz, 1H), 9.07 (d, J=5.1 Hz, 1H), 8.01 (dd, J=5.1, 1.4 Hz, 1H).[4]
- ¹³C NMR: Characteristic peaks for the pyrimidine ring and the carboxylic acid carbon are expected.

- IR: Characteristic absorption bands for C=O (carboxylic acid), C=N, and C=C bonds are anticipated.^[4]
- Mass Spectrometry (HRMS-ESI): $[m-H]^-$ calculated for $C_5H_3N_2O_2$ is 123.02000, found 123.01934.^[4]

Synthesis and Experimental Protocols

A common synthetic route to **4-pyrimidinecarboxylic acid** involves the oxidation of a suitable precursor like 4-methylpyrimidine.^[4]

Synthesis of 4-Methylpyrimidine (Intermediate)

Experimental Protocol:

- Combine formamide (108 mL, 2.726 mol), ammonium chloride (14.67 g, 0.274 mol), and water (7.21 mL, 0.400 mol) in a 250 mL three-neck flask equipped with a Liebig condenser, distillation head, and thermometer.
- Heat the mixture to 175 °C.
- Add 4,4-dimethoxybutan-2-one (128.3 g, 0.874 mol) dropwise over 7 hours, maintaining the reaction temperature at 175 °C.
- Continue stirring at the same temperature for an additional 2 hours. The overhead temperature should be kept between 40-60 °C to remove methanol and methyl formate.
- After the addition is complete, allow the reaction temperature to cool to 135 °C.
- Let the reaction mixture cool to room temperature and then add 1 M sodium hydroxide (130 mL).
- Perform continuous extraction with chloroform.
- Dry the combined chloroform layers over sodium sulfate and remove the chloroform by distillation under normal pressure.

- Purify the crude product by vacuum distillation (bp 55-65 °C, 72 Torr) to yield 4-methylpyrimidine as a colorless liquid.[4]

Synthesis of 4-Pyrimidinecarboxylic Acid

Experimental Protocol:

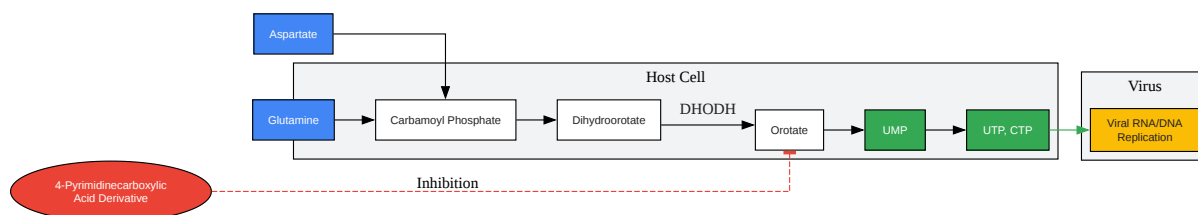
- To a solution of 4-methylpyrimidine (43.0 g, 0.457 mol) in pyridine (300 mL), add selenium dioxide (76.0 g, 0.685 mol).
- Stir the mixture at 55-60 °C for 2 hours, and then at 85-90 °C for 3 hours.
- After cooling, filter the reaction mixture and wash the solid with water and diethyl ether.
- Dry the solid under vacuum to obtain **4-pyrimidinecarboxylic acid** as a brown solid.[4]

Biological Activity and Mechanisms of Action

4-Pyrimidinecarboxylic acid serves as a crucial intermediate in the synthesis of derivatives with significant biological activities, primarily in the realms of antiviral and anticancer research. The core pyrimidine structure is a well-established pharmacophore.

Antiviral Activity: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary mechanism of antiviral action for many pyrimidine derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[6][7][8][9] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the replication of many viruses that rely on the host's cellular machinery for nucleotide synthesis. By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, thereby hindering viral RNA and DNA synthesis.

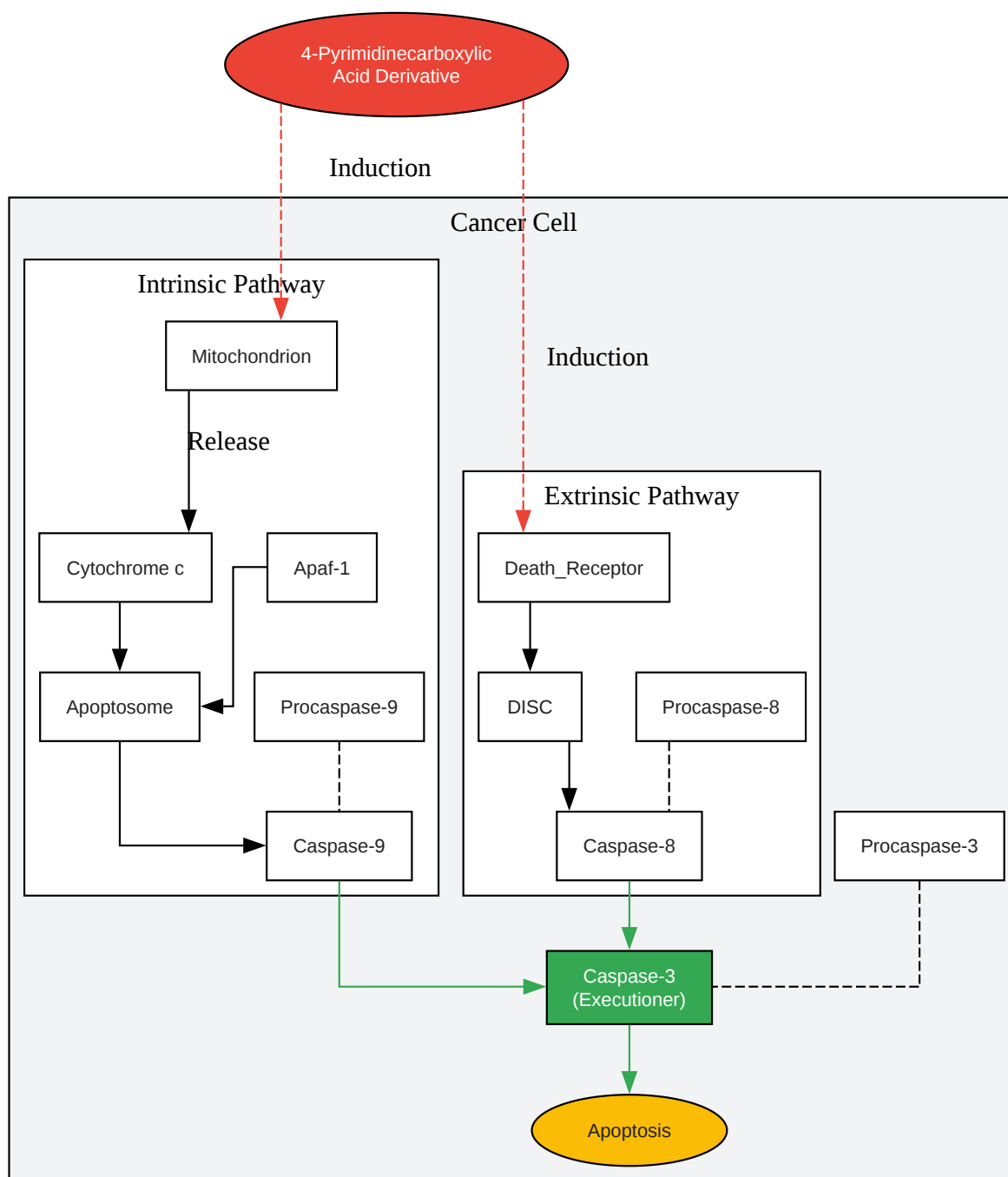


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Caption: General mechanism of antiviral activity via DHODH inhibition.

Anticancer Activity: Induction of Apoptosis

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis, or programmed cell death, in cancer cells.[10][11][12] The induction of apoptosis can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.



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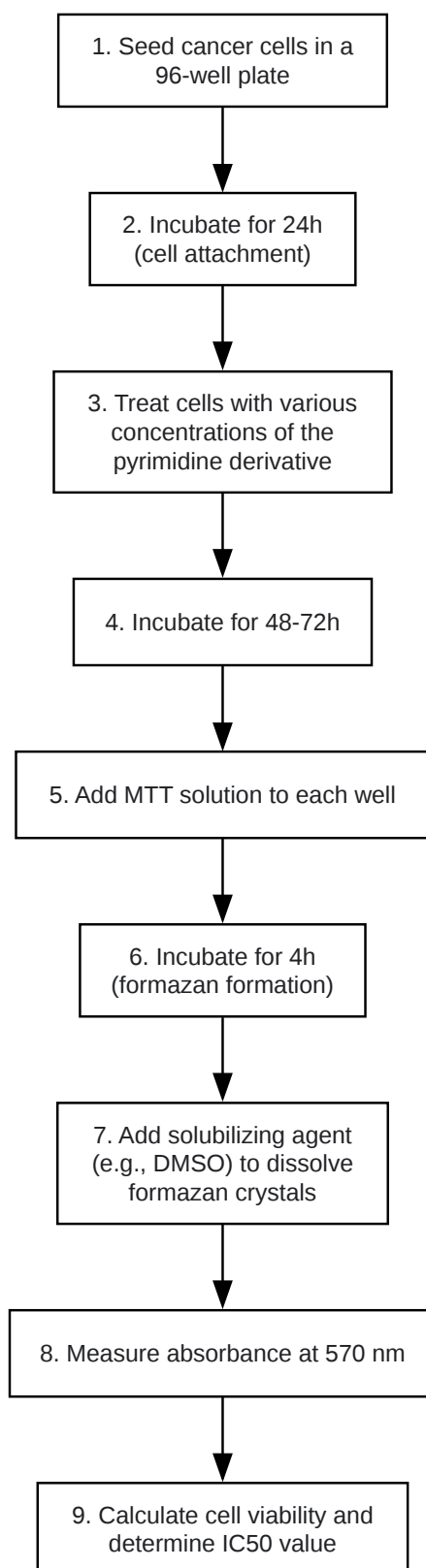
Caption: General mechanism of anticancer activity via apoptosis induction.

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Experimental Workflow:



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